molecular formula C12H17Cl2N3 B3218072 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 1187172-70-8

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B3218072
CAS No.: 1187172-70-8
M. Wt: 274.19
InChI Key: PBKMSZBASKAWNX-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a heterocyclic compound that features both piperidine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the function of essential enzymes in microbial cells. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)benzo[d]thiazole
  • 2-(Piperidin-2-yl)-1H-benzo[d]triazole
  • 2-(Piperidin-2-yl)-1H-benzo[d]oxazole

Uniqueness

2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is unique due to its specific combination of piperidine and benzimidazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

2-piperidin-2-yl-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKMSZBASKAWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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